molecular formula C22H27F3N2O3 B11501074 2,2,2-trifluoroethyl 2-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexanecarboxylate

2,2,2-trifluoroethyl 2-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexanecarboxylate

Cat. No.: B11501074
M. Wt: 424.5 g/mol
InChI Key: OHOKVVUGDQTARO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 2-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexane-1-carboxylate is a complex organic compound that features a trifluoroethyl group, an indole derivative, and a cyclohexane carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl 2-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexane-1-carboxylate typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Attachment of the Ethyl Group: The 2,5-dimethyl-1H-indole is then alkylated with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Carbamoylation: The alkylated indole is reacted with an isocyanate to form the carbamoyl group.

    Cyclohexane Carboxylation: The final step involves esterification of the carbamoylated indole with 2,2,2-trifluoroethyl cyclohexane-1-carboxylate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbamoyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced carbamoyl derivatives.

    Substitution: Substituted trifluoroethyl derivatives.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets:

    Indole Derivative: The indole moiety can interact with biological receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis.

    Trifluoroethyl Group: This group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl 2-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexane-1-carboxylate is unique due to its combination of a trifluoroethyl group and an indole derivative, which imparts both chemical stability and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H27F3N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2-[2-(2,5-dimethyl-1H-indol-3-yl)ethylcarbamoyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C22H27F3N2O3/c1-13-7-8-19-18(11-13)15(14(2)27-19)9-10-26-20(28)16-5-3-4-6-17(16)21(29)30-12-22(23,24)25/h7-8,11,16-17,27H,3-6,9-10,12H2,1-2H3,(H,26,28)

InChI Key

OHOKVVUGDQTARO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNC(=O)C3CCCCC3C(=O)OCC(F)(F)F)C

Origin of Product

United States

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